

# Inavolisib administration with or without food

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## Compound Focus: Inavolisib

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## Inavolisib Application Notes

**Indication and Regimen Inavolisib** is a kinase inhibitor indicated for use in combination with **palbociclib** and **fulvestrant** for the treatment of adults with **endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer** [1] [2] [3]. Treatment should be continued until disease progression or unacceptable toxicity occurs [1].

**Key Administrative Protocol** The recommended dosage of **inavolisib** is **9 mg taken orally once daily** [1] [2]. Tablets should be swallowed whole with water and must not be chewed, crushed, or split [1] [2]. Doses should be administered at approximately the same time each day to maintain consistent plasma concentrations [1].

For missed doses, if remembered within **9 hours**, the dose should be taken immediately. If more than 9 hours have passed, the missed dose should be skipped and the next dose taken at the regular time. If vomiting occurs after a dose, no additional dose should be taken; the patient should resume the regular schedule the next day [1] [2].

**Supporting Clinical Evidence** The approval was based on the Phase III **INAVO120 trial** (NCT04191499) [4] [3]. This study demonstrated that adding **inavolisib** to palbociclib and fulvestrant significantly improved outcomes, as summarized below:

Efficacy Parameter	Inavolisib + Palbociclib + Fulvestrant	Placebo + Palbociclib + Fulvestrant
Median Progression-Free Survival (PFS)	15.0 months [4] [3]	7.3 months [4] [3]
Hazard Ratio (HR) for PFS	0.43 (95% CI: 0.32, 0.59); p < 0.0001 [4] [3]	
Objective Response Rate (ORR)	58% (95% CI: 50, 66) [4] [3]	25% (95% CI: 19, 32) [4] [3]
Median Duration of Response (DOR)	18.4 months [4]	9.6 months [4]

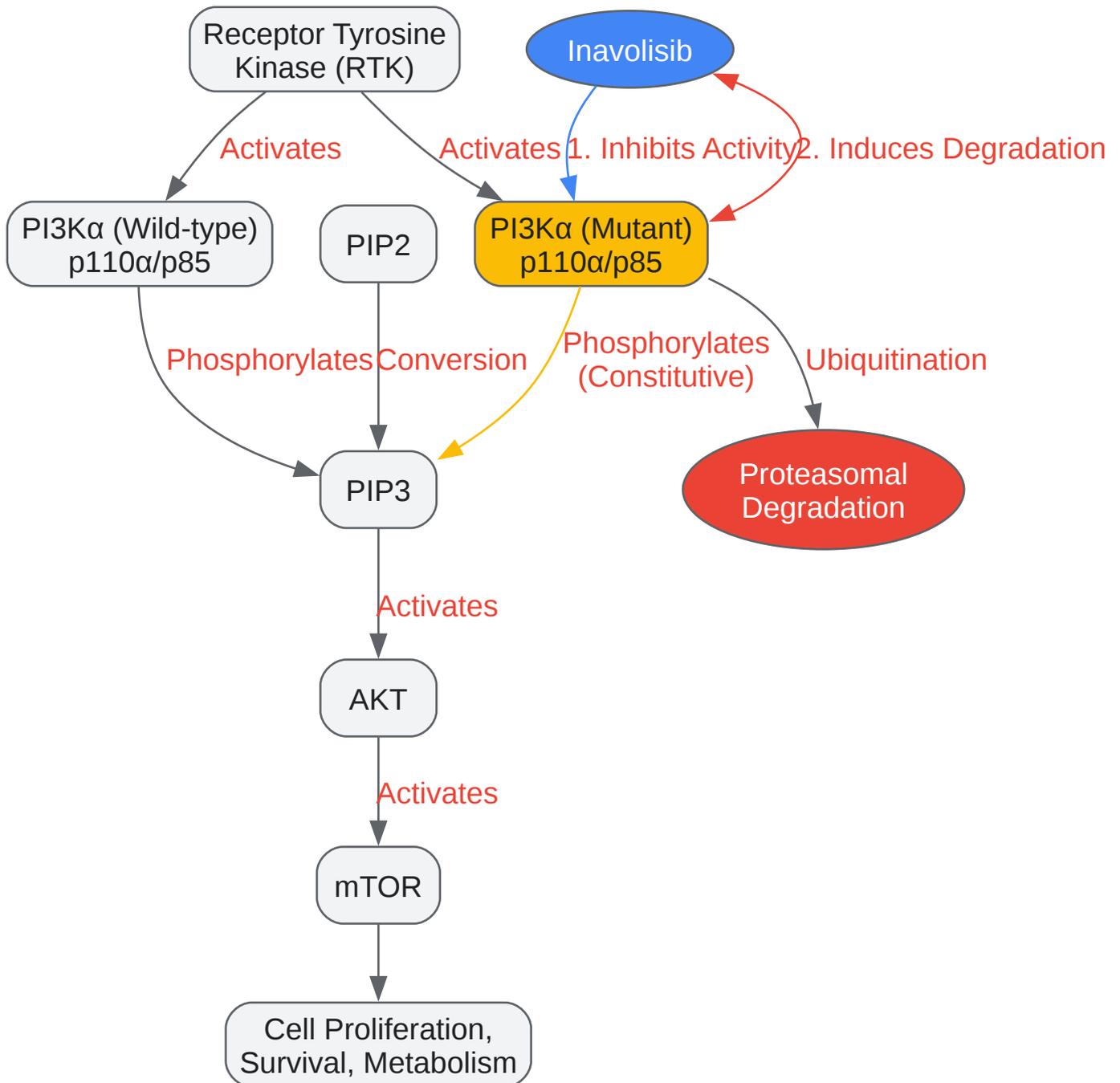
An interim overall survival analysis showed a supportive hazard ratio of 0.64 (95% CI: 0.43, 0.97) [4] [3].

## Experimental and Handling Protocols

### 1. In Vivo Dosing Protocol

- **Test Article: Inavolisib** (commercially available as 3 mg and 9 mg film-coated tablets) [2].
- **Reconstitution for Animal Studies:** For research involving animal models, tablets can be suspended in an appropriate vehicle like aqueous methylcellulose to achieve the target dose for oral gavage. The suspension should be prepared fresh daily.
- **Dosing Regimen:** Administer once daily. The 9 mg human equivalent dose can be scaled to the appropriate species-specific dose based on body surface area.
- **Dietary Control:** Conduct pilot pharmacokinetic studies to confirm that the absorption of your specific formulation is not affected by food in the animal model used.

**2. Mechanism of Action Analysis** **Inavolisib** has a dual mechanism of action: it is a highly selective PI3K $\alpha$  inhibitor that also induces the degradation of mutant p110 $\alpha$  protein [5] [6]. The following diagram illustrates its action on the PI3K/AKT/mTOR pathway.



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- **Pathway Inhibition Assay:** To evaluate the inhibitory effect, treat PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) with **inavolisib**. Use western blotting to analyze the phosphorylation status of key pathway proteins (e.g., p-AKT (Ser473), p-S6K) at various time points (e.g., 2, 6, 24 hours) post-treatment. A significant reduction in phosphorylation indicates successful pathway inhibition [5] [6].
- **Protein Degradation Assay:** To confirm the degradation of mutant p110α, treat cells with **inavolisib** for 24 hours. Compare p110α protein levels in treated vs. untreated cells via western blot. To confirm

proteasomal dependency, pre-treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before adding **inavolisib**; an attenuation of the degradation effect confirms the mechanism [5] [6].

## Toxicity and Dosage Management

The most common adverse reactions ( $\geq 20\%$ ) include laboratory abnormalities like decreased neutrophils, hemoglobin, and lymphocytes, increased fasting glucose, stomatitis, and diarrhea [2] [3]. Proactive management is critical. The following table outlines dosage modifications for key adverse reactions.

Adverse Reaction	Severity/Grade	Recommended Dosage Modification
<b>Hyperglycemia</b> [1]	Fasting Glucose >160–250 mg/dL	Withhold until $\leq 160$ mg/dL; resume at same dose.
	Fasting Glucose >250–500 mg/dL	Withhold until $\leq 160$ mg/dL; resume at same or lower dose based on recovery time.
	Fasting Glucose >500 mg/dL	Withhold until $\leq 160$ mg/dL; resume at one lower dose level. Permanently discontinue if recurrent.
<b>Stomatitis</b> [1]	Grade 2	Withhold until Grade $\leq 1$ ; resume at same dose. For recurrence, resume at one lower dose.
	Grade 3	Withhold until Grade $\leq 1$ ; resume at one lower dose level.
	Grade 4	Permanently discontinue.
<b>Diarrhea</b> [1]	Grade 2	Withhold until Grade $\leq 1$ ; resume at same dose. For recurrence, resume at one lower dose.
	Grade 3	Withhold until Grade $\leq 1$ ; resume at one lower dose level.
	Grade 4	Permanently discontinue.
<b>Other Adverse Reactions</b> [1]	Grade 3 (first event)	Withhold until Grade $\leq 1$ ; resume at same or one lower dose.

Adverse Reaction	Severity/Grade	Recommended Dosage Modification
	Grade 3 (recurrent)	Withhold until Grade $\leq 1$ ; resume at one lower dose level.
	Grade 4	Permanently discontinue.

**Dosage Reduction Levels:** The recommended starting dose is 9 mg once daily. The first reduction is to 6 mg daily, and the second reduction is to 3 mg daily. Permanently discontinue if patients cannot tolerate the second reduction [1] [2].

## Preclinical and Clinical Considerations

### Drug Combinations

- **Standard of Care Combination:** **Inavolisib** is designed to be used with palbociclib (125 mg/day, 21 days on/7 days off) and fulvestrant (500 mg IM on standard dosing schedule) [1] [4]. The synergy arises from co-inhibition of the PI3K pathway and the cell cycle, overcoming intrinsic resistance [5].
- **LHRH Agonist Consideration:** Administer LHRH agonists to premenopausal and perimenopausal women according to clinical standards throughout the treatment period [1].

**Biomarker-Driven Patient Selection** Patient selection is critical. Treatment is only for tumors with one or more **PIK3CA mutations**, identified using an FDA-approved test like the FoundationOne Liquid CDx assay on plasma or tissue specimens [1] [3]. Research suggests that patients with multiple mutations or a higher mutation burden may have a better response [5].

### Special Populations

- **Renal Impairment:** For patients with moderate renal impairment (eGFR 30 to <60 mL/min), the recommended starting dose is reduced to **6 mg once daily** [1] [2].
- **Hepatic Impairment:** No dosage adjustment is recommended for patients with mild hepatic impairment. Data for moderate or severe impairment is not available [1].
- **Contraception:** Due to the risk of embryo-fetal toxicity, advise patients of reproductive potential to use effective **non-hormonal contraception** during treatment and for at least 1 week after the final dose [1] [2].

## Conclusion

**Inavolisib** is an orally bioavailable, selective PI3K $\alpha$  inhibitor and degrader that can be administered without regard to food. Its integration into a combination regimen with palbociclib and fulvestrant represents a targeted and effective strategy for a molecularly defined subset of breast cancer patients. Successful application in research and development requires strict adherence to its administration protocol, vigilant monitoring and management of class-specific toxicities, and confirmation of the PIK3CA mutation biomarker.

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